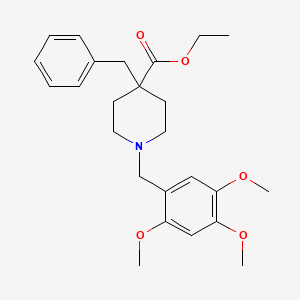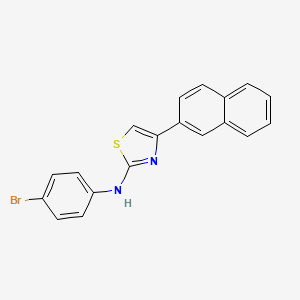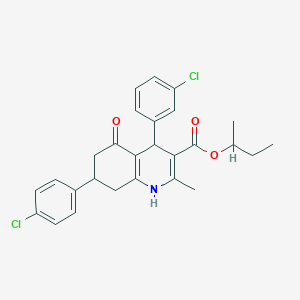
N-(4-fluorophenyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-phenylethanediamide, also known as FPE, is a chemical compound that has been widely studied for its potential applications in scientific research. FPE is a derivative of ethylenediamine and is often used as a building block in the synthesis of other compounds. In
Scientific Research Applications
N-(4-fluorophenyl)-N'-phenylethanediamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-fluorophenyl)-N'-phenylethanediamide has been used as a building block for the synthesis of novel compounds with potential therapeutic effects. In neuroscience, N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(4-fluorophenyl)-N'-phenylethanediamide has been studied for its potential to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-phenylethanediamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to interact with the GABA(A) receptor, which is involved in the regulation of anxiety and sleep. N-(4-fluorophenyl)-N'-phenylethanediamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to reduce anxiety and increase sleep. N-(4-fluorophenyl)-N'-phenylethanediamide has also been shown to have anticonvulsant effects and to inhibit the growth of cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-fluorophenyl)-N'-phenylethanediamide in lab experiments is its high purity and availability. N-(4-fluorophenyl)-N'-phenylethanediamide is a readily available compound that can be synthesized in large quantities with high yield and purity. However, one limitation of using N-(4-fluorophenyl)-N'-phenylethanediamide in lab experiments is its potential toxicity. N-(4-fluorophenyl)-N'-phenylethanediamide has been shown to have toxic effects in some animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-phenylethanediamide. One area of interest is the development of novel compounds based on N-(4-fluorophenyl)-N'-phenylethanediamide for the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the mechanism of action of N-(4-fluorophenyl)-N'-phenylethanediamide, which may provide insights into the development of new drugs. Additionally, further studies are needed to assess the potential toxicity of N-(4-fluorophenyl)-N'-phenylethanediamide and to determine its safety for use in humans.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-N'-phenylethanediamide involves the reaction of 4-fluoroaniline with phenylisocyanate in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form N-(4-fluorophenyl)-N'-phenylethanediamide. This method has been optimized for high yield and purity, making N-(4-fluorophenyl)-N'-phenylethanediamide a readily available compound for scientific research.
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-6-8-12(9-7-10)17-14(19)13(18)16-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJMZCIBTNUFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)


![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)

![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)